![molecular formula C26H29ClN6O2 B586953 2-Butyl-4-chloro-1-({2'-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carbaldehyde CAS No. 165276-40-4](/img/structure/B586953.png)

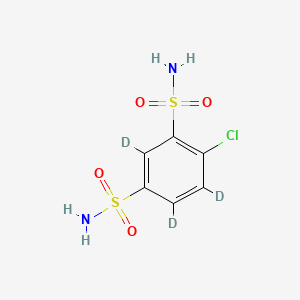

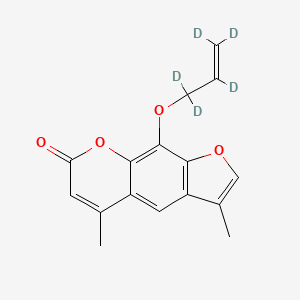

2-Butyl-4-chloro-1-({2'-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule with multiple functional groups. It includes a 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde group, a biphenyl group, and a 2H-tetrazol-5-yl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of an important intermediate, 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde, starts from valeronitrile and methanol in the presence of acetyl chloride . Another related compound, 4’-((5-(Azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl)-[1,1’-biphenyl]-2-carbonitrile, is available for purchase, suggesting it can be synthesized .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a biphenyl group. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive groups. For example, the imidazole group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a chloro group could increase its reactivity .Wissenschaftliche Forschungsanwendungen

Antihypertensive Drug Synthesis

This compound is a key intermediate in the synthesis of Losartan, an antihypertensive drug . Losartan is widely used in the management of hypertension and also plays an effective role in patients with an intolerance to ACE inhibitors .

Green Chemistry

The synthesis process of Losartan using this compound is considered a practical, efficient, and green process . This aligns with the principles of green chemistry, which aim to reduce the environmental impact of chemical manufacturing.

Cardiovascular Regulation

Losartan, for which this compound is a key intermediate, is used in cardiovascular regulation . It acts by antagonizing the effect of angiotensin II, a hormone that plays a crucial role in maintaining blood pressure and cardiovascular regulation .

Schiff Base Synthesis

This compound can be used in the synthesis of novel Schiff bases . These Schiff bases, which comprise a core moiety of 2-butyl-4-chloro imidazole, have shown significant antimicrobial properties against E. coli and S. aureus .

Antimicrobial Activity

The synthesized Schiff base ligands, which include this compound, have shown significant antimicrobial activity against both Gram-negative bacterium (E. coli) and Gram-positive bacterium (S. aureus) .

Drug Development

Due to its wide range of biological properties, this compound has gained synthetic interest in recent years for the development of new drugs . This includes the development of novel antimicrobial agents for emerging clinical pathogens .

Benzofuran-3-ones Synthesis

This compound can be used in the synthesis of 2-((4-chloro-1H-imidazol-5-yl)methylene)benzofuran-3(2H)-ones . These newly synthesized compounds have shown promising in vitro antimicrobial activity .

Green Solvent Applications

The synthesis process of this compound can be carried out in polyethylene glycol (PEG-400), an environmentally benign protocol . This highlights the potential of this compound in green solvent applications .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-butyl-5-chloro-3-[[4-[2-[2-(1-ethoxyethyl)tetrazol-5-yl]phenyl]phenyl]methyl]imidazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29ClN6O2/c1-4-6-11-24-28-25(27)23(17-34)32(24)16-19-12-14-20(15-13-19)21-9-7-8-10-22(21)26-29-31-33(30-26)18(3)35-5-2/h7-10,12-15,17-18H,4-6,11,16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUCBZKBNAMBCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C)OCC)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29ClN6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747741 |

Source

|

| Record name | 2-Butyl-4-chloro-1-({2'-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-1-Ethoxyethyl Losartan Carboxaldehyde | |

CAS RN |

165276-40-4 |

Source

|

| Record name | 2-Butyl-4-chloro-1-({2'-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Butyl-5-fluoro-1H-benzo[d]imidazole](/img/structure/B586870.png)

![[(2S,3S,5R)-3-Azido-5-[2-(hexadecanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B586880.png)

![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole-5-carbonyl chloride](/img/structure/B586881.png)

![Dimethyl 3-[2-(Ethylsulfonyl)propyl]glutarate](/img/structure/B586891.png)

![Dimethyl 3-Hydroxy-3-[2-(ethylsulfonyl)propyl]glutarate](/img/structure/B586893.png)